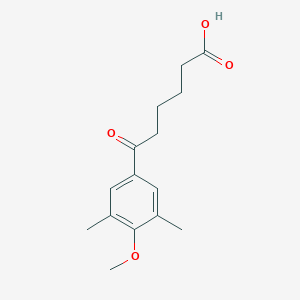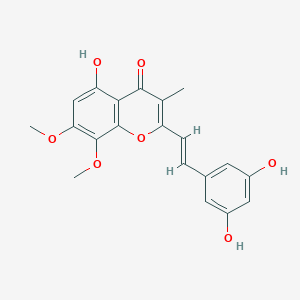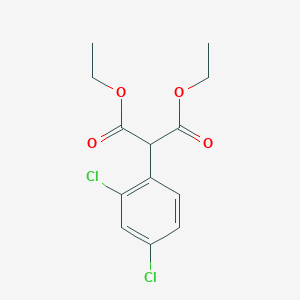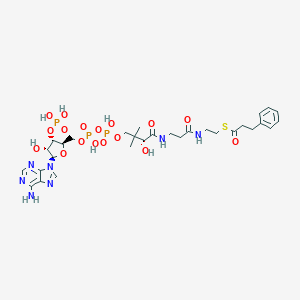
6-(Pyrimidin-2-YL)hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrimidin-2-YL)hexan-1-OL is a chemical compound with potential applications in scientific research. This compound is a pyrimidine derivative and has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors in the body.
Mecanismo De Acción
The mechanism of action of 6-(Pyrimidin-2-YL)hexan-1-OL involves binding to specific receptors in the body. For example, it has been found to bind to the adenosine A3 receptor with high affinity. This binding results in the activation or inhibition of various signaling pathways, leading to physiological effects such as anti-inflammatory and anti-tumor activity.
Biochemical and Physiological Effects
Studies have shown that 6-(Pyrimidin-2-YL)hexan-1-OL has various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and anti-tumor activity, as well as cardioprotective effects. Additionally, this compound has been shown to modulate the release of neurotransmitters and regulate the activity of ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(Pyrimidin-2-YL)hexan-1-OL in lab experiments include its high affinity for specific receptors, its potential as a tool compound, and its ability to modulate various physiological processes. However, there are also limitations to the use of this compound, including its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-(Pyrimidin-2-YL)hexan-1-OL. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives. Finally, studies are needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, 6-(Pyrimidin-2-YL)hexan-1-OL is a pyrimidine derivative with potential applications in scientific research. It has been synthesized using various methods and has been found to have a mechanism of action that involves binding to specific receptors in the body. This compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. While there are limitations to its use, there are also several future directions for research on this compound, including investigating its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
6-(Pyrimidin-2-YL)hexan-1-OL has potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to have a high affinity for specific receptors, such as the adenosine A3 receptor. It has been used in studies investigating the role of these receptors in various physiological processes, including inflammation, ischemia, and cancer. Additionally, 6-(Pyrimidin-2-YL)hexan-1-OL has been used as a tool compound to investigate the structure-activity relationship of pyrimidine derivatives.
Propiedades
Número CAS |
121356-80-7 |
|---|---|
Nombre del producto |
6-(Pyrimidin-2-YL)hexan-1-OL |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
6-pyrimidin-2-ylhexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c13-9-4-2-1-3-6-10-11-7-5-8-12-10/h5,7-8,13H,1-4,6,9H2 |
Clave InChI |
GLXQBTWGXGPFPK-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)CCCCCCO |
SMILES canónico |
C1=CN=C(N=C1)CCCCCCO |
Sinónimos |
2-Pyrimidinehexanol (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

